molecular formula C24H14N6O8S2 B11551205 N,N'-bis(2-cyano-4-nitrophenyl)naphthalene-1,5-disulfonamide

N,N'-bis(2-cyano-4-nitrophenyl)naphthalene-1,5-disulfonamide

Cat. No.: B11551205
M. Wt: 578.5 g/mol
InChI Key: DVAFFSDBWULNNX-UHFFFAOYSA-N
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Description

N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with cyano and nitro groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . Another approach involves the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful synthesis of N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N5-BIS(2-CYANO-4-NITROPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s cyano and nitro groups play a crucial role in its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H14N6O8S2

Molecular Weight

578.5 g/mol

IUPAC Name

1-N,5-N-bis(2-cyano-4-nitrophenyl)naphthalene-1,5-disulfonamide

InChI

InChI=1S/C24H14N6O8S2/c25-13-15-11-17(29(31)32)7-9-21(15)27-39(35,36)23-5-1-3-19-20(23)4-2-6-24(19)40(37,38)28-22-10-8-18(30(33)34)12-16(22)14-26/h1-12,27-28H

InChI Key

DVAFFSDBWULNNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)C(=C1)S(=O)(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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